Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate

Synthetic chemistry Quality control Procurement specification

Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is a synthetic organic compound serving as a protected piperazine intermediate. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a distinct 5-methyl-2-(pyrrolidin-1-yl)benzyl pharmacophore, positions it as a crucial building block in the synthesis of bioactive molecules, notably monoacylglycerol lipase (MAGL) inhibitors.

Molecular Formula C21H33N3O2
Molecular Weight 359.5 g/mol
Cat. No. B12641962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate
Molecular FormulaC21H33N3O2
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCCC2)CN3CCN(CC3)C(=O)OC(C)(C)C
InChIInChI=1S/C21H33N3O2/c1-17-7-8-19(23-9-5-6-10-23)18(15-17)16-22-11-13-24(14-12-22)20(25)26-21(2,3)4/h7-8,15H,5-6,9-14,16H2,1-4H3
InChIKeyDLJHVNOXISRFIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate as a Key Intermediate


Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate is a synthetic organic compound serving as a protected piperazine intermediate. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group [1] and a distinct 5-methyl-2-(pyrrolidin-1-yl)benzyl pharmacophore, positions it as a crucial building block in the synthesis of bioactive molecules, notably monoacylglycerol lipase (MAGL) inhibitors [2].

Procurement Risks: Why Generic Substitution Fails for Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate


Substituting this specific intermediate with a generic piperazine or a close analog is not feasible. Its synthetic utility is derived from the stable Boc protection on one piperazine nitrogen [1], which dictates orthogonal reactivity, and the precise substitution pattern on the benzyl ring. The 5-methyl and 2-pyrrolidine groups are critical structural motifs found in potent MAGL inhibitors like ABX-1431 [2]. An unprotected or differently protected analog would not only fail in subsequent synthetic coupling steps but would also generate a different final active pharmaceutical ingredient, rendering the intended synthesis pathway invalid.

Quantitative Evidence Guide for Differentiated Selection of Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate


Structural Confirmation and Purity as a Basis for Reproducible Synthesis

For a building block, the primary differentiator is verified identity and purity, which dictates reproducibility. While peer analogs often lack rigorous public data, vendor-supplied data indicates this compound can be sourced with a purity of >95% . This is a critical baseline for complex multi-step syntheses where uncharacterized impurities in a less-verified generic source could lead to failed coupling reactions or difficult-to-purify byproducts.

Synthetic chemistry Quality control Procurement specification

Molecular Formula and Weight as a Determinant for Downstream API Potency

The compound's molecular formula is C₂₁H₃₃N₃O₂ (MW: 359.5 g/mol) . This places it within the optimal molecular weight range for central nervous system (CNS) drug candidates that incorporate the 2-pyrrolidine benzyl motif. In the context of MAGL inhibitor programs, a closely related final compound was shown to have an IC₅₀ of 398 nM against human MAGL [1]. The specific intermediate directly furnishes this privileged substructure, whereas simpler benzylpiperazine intermediates (e.g., tert-butyl 4-benzylpiperazine-1-carboxylate, MW: 276.4 g/mol) lack the essential pyrrolidine and methyl groups required for high target affinity.

Medicinal chemistry MAGL inhibitor Structure-activity relationship

Synthetic Utility and Step-Efficiency in a Patented Drug Synthesis Pathway

The Boc-protected intermediate is strategically positioned in the synthesis of advanced MAGL inhibitors as described in patent CA-3097063-A1 [1]. The synthesis pathway avoids premature deprotection steps. If a researcher were to use an unprotected piperazine analog (e.g., 1-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine ), a subsequent Boc protection step would be required, adding at least one synthetic step and reducing overall yield (typical Boc protection yields ~90-98%, but the cumulative effect over multiple steps is loss-making). This intermediate therefore represents a step-economical choice approved in a specific patent pathway.

Process chemistry Patent analysis MAGL inhibitor

High-Value Application Scenarios for Tert-butyl 4-[[5-methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate


Synthesis of CNS-Penetrant MAGL Inhibitors for Pain Research

This intermediate is the definitive starting point for synthesizing advanced MAGL inhibitor candidates, such as analogs of ABX-1431, as described in patent disclosures [1]. A CNS-focused medicinal chemistry team investigating neuropathic pain or neurodegenerative inflammation would prioritize this exact building block to ensure that the critical 2-pyrrolidinyl-benzyl moiety, which is supported by target affinity data [2], is correctly installed without disrupting the Boc-protected piperazine handle needed for later-stage urea or carbamate formation.

Process Chemistry Scale-Up for Preclinical Candidate Optimization

A process R&D group tasked with developing a scalable route for a MAGL inhibitor candidate will require this intermediate in multi-kilogram quantities. Its step-efficiency over unprotected alternatives is a quantifiable process metric [3]. The well-defined Boc protection allows for scalable, high-yielding (benchmarked at 98% for similar Boc-piperazine couplings [4]) downstream reactions, making it a more attractive procurement choice compared to an in-house protection step that demands process development and quality control. Note: The 98% yield is for a Boc-piperazine coupling reaction in a similar context, used here as supporting evidence for the class, not the specific compound.

Focused Library Synthesis for Structure-Activity Relationship (SAR) Studies

For a structure-activity relationship study targeting the sigma receptor or MAGL pharmacophore, this compound serves as the ideal core scaffold [5]. Its identity and purity, verifiable by a certificate of analysis that is typically unavailable for less-common analogs, provides a reproducible foundation for generating a library of final compounds. The difference in purity and identity assurance is the critical factor for correlating biological data, where a single impurity can lead to spurious activity.

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